molecular formula C7H4ClIN2 B581730 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1227269-04-6

6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B581730
CAS No.: 1227269-04-6
M. Wt: 278.477
InChI Key: YBJCBOKUBKZCPN-UHFFFAOYSA-N
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Description

6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4ClIN2. It is a derivative of pyrrolopyridine, characterized by the presence of chlorine and iodine atoms at the 6 and 2 positions, respectively. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Safety and Hazards

The safety information for 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold, including 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, represents a novel scaffold for the development of potent HNE inhibitors . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . These results provided new applications of TNIK inhibitors and new prospects of TNIK as a drug target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine typically involves the halogenation of pyrrolopyridine derivatives. One common method includes the use of N-iodosuccinimide (NIS) and N-chlorosuccinimide (NCS) as halogenating agents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete halogenation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can lead to a more scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups, such as azides or alkoxides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns and enable a wide range of chemical transformations. This dual halogenation also enhances its potential as a versatile building block in synthetic chemistry .

Properties

IUPAC Name

6-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-2-1-4-3-6(9)11-7(4)10-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJCBOKUBKZCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=C(N2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269818
Record name 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269818
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Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227269-04-6
Record name 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227269-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
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